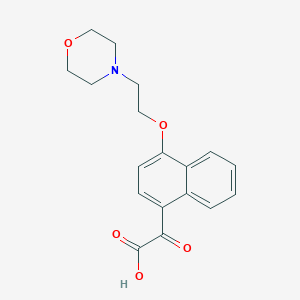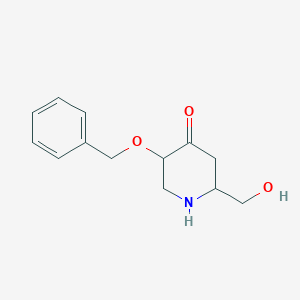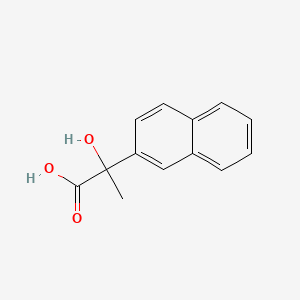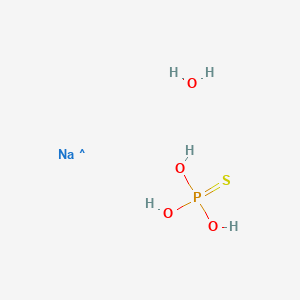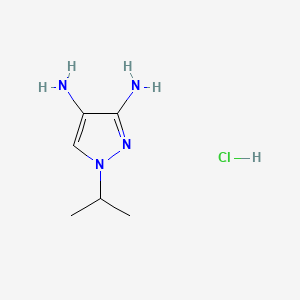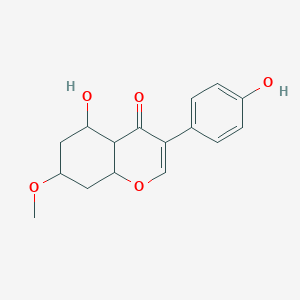
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .
Wissenschaftliche Forschungsanwendungen
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.
Industry: It is used in the production of thin films and coatings for various industrial applications.
Wirkmechanismus
The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:
Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.
Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.
Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.
Uniqueness
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .
Eigenschaften
Molekularformel |
C33H60BiO6 |
|---|---|
Molekulargewicht |
761.8 g/mol |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI-Schlüssel |
BSBCGDNYZKAUGI-LWTKGLMZSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)

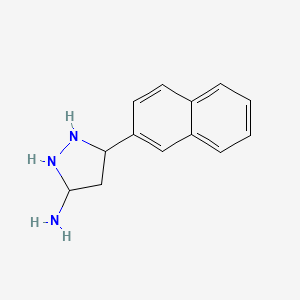
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
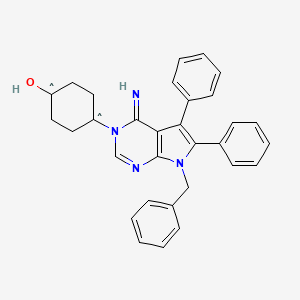
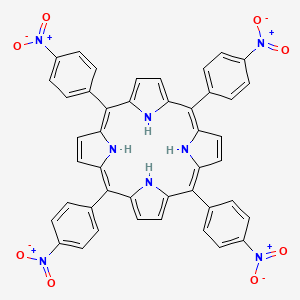
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
